molecular formula C14H15N3O7S B2571964 N-carbamoyl-4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide CAS No. 1170023-78-5

N-carbamoyl-4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide

Cat. No.: B2571964
CAS No.: 1170023-78-5
M. Wt: 369.35
InChI Key: ZPUSACUAJXLYQM-UHFFFAOYSA-N
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Description

N-Carbamoyl-4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide is a structurally complex benzenesulfonamide derivative characterized by three key moieties:

Sulfonamide group: A classic pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) and antibacterial activity .

2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene ring: A Meldrum’s acid-derived heterocycle known for its electron-withdrawing properties and role as a reactive intermediate in synthesizing quinolones and other bioactive compounds .

This compound’s synthesis likely involves condensation of a sulfonamide precursor with a Meldrum’s acid derivative, as evidenced by analogous procedures in the literature (e.g., coupling via carbodiimides or activation with DMAP) .

Properties

IUPAC Name

[4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl]sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O7S/c1-14(2)23-11(18)10(12(19)24-14)7-16-8-3-5-9(6-4-8)25(21,22)17-13(15)20/h3-7,16H,1-2H3,(H3,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUSACUAJXLYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC=C(C=C2)S(=O)(=O)NC(=O)N)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-carbamoyl-4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, including anti-inflammatory, antimicrobial, and antioxidant properties, supported by relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group and a dioxane moiety. Its chemical formula can be represented as:

C15H18N2O5SC_{15}H_{18}N_{2}O_{5}S

This structure is critical for its interaction with biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that sulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, certain benzenesulfonamide compounds showed up to 94.69% inhibition of carrageenan-induced rat-paw edema at varying concentrations (1, 2, and 3 hours post-administration) . This suggests that N-carbamoyl derivatives may similarly reduce inflammation through mechanisms involving the inhibition of pro-inflammatory mediators.

2. Antimicrobial Activity

The antimicrobial efficacy of sulfonamide derivatives has been well-documented. In a study evaluating various compounds, the most potent derivative against E. coli had a minimum inhibitory concentration (MIC) of 6.72 mg/mL . Other derivatives showed comparable activity against Staphylococcus aureus, indicating that this compound might exhibit similar antimicrobial properties.

Case Study: Synthesis and Evaluation

A significant study focused on the synthesis of new benzenesulfonamide derivatives bearing carboxamide functionalities. The synthesized compounds were evaluated for their biological activities:

CompoundAnti-inflammatory Activity (%)MIC against E. coli (mg/mL)MIC against S. aureus (mg/mL)
4a94.696.676.45
4c89.66--
4d-6.72-
4h--6.63

This table illustrates the promising results associated with these derivatives and underscores the potential of N-carbamoyl compounds in therapeutic applications.

3. Antioxidant Activity

Additionally, some studies have indicated that sulfonamide derivatives possess antioxidant properties comparable to established antioxidants . This activity is crucial as it can mitigate oxidative stress-related diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs (Table 1), focusing on substituent variations and their implications.

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Key Structural Differences Functional Implications CAS/Reference
N-Carbamoyl-4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide Reference compound: sulfonamide + carbamoyl + dioxan-5-ylidene Potential enzyme inhibition; reactive intermediate for quinolones
4-Chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide Chloro substituent + benzamide (vs. sulfonamide) Reduced solubility; altered target specificity (amide vs. sulfonamide) 477885-65-7
4-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]-N-ethyl-N-phenylbenzenesulfonamide N-Ethyl-N-phenyl sulfonamide (vs. carbamoyl) Increased lipophilicity; steric hindrance may affect binding 909344-60-1
N-(4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)phenyl)acetamide Acetamide (vs. sulfonamide) + no carbamoyl Weaker hydrogen bonding; reduced enzyme inhibition potential Discontinued
2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile Acetonitrile substituent (vs. sulfonamide) Electron-withdrawing group may enhance reactivity in cyclization reactions
N-Carbamimidoyl-4-((3,5-dimethylpyrazol-4-ylidene)methylamino)benzenesulfonamide Pyrazole ring (vs. dioxane) + carbamimidoyl Altered electronic properties; potential for metal coordination

Research Findings and Implications

Role of the Sulfonamide Group :

  • Sulfonamide derivatives exhibit distinct binding profiles compared to benzamides or acetamides due to their stronger hydrogen-bonding capacity and acidity (pKa ~10) .
  • The carbamoyl substituent in the target compound may enhance solubility compared to lipophilic analogs like N-ethyl-N-phenyl derivatives .

Impact of the Dioxane Ring: The 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene moiety acts as a ketene equivalent, enabling cyclization reactions to form quinolones, which are critical in antimicrobial and anticancer agents .

Synthetic Accessibility :

  • Analogs with chloro or acetonitrile substituents (e.g., ) are synthesized via similar routes (e.g., Meldrum’s acid condensation), but yields vary based on steric and electronic effects. For instance, acetonitrile derivatives require careful pH control during workup .

Biological Relevance :

  • While direct bioactivity data for the target compound is lacking, structurally related sulfonamides and dioxane derivatives are documented as protease inhibitors and intermediates in antimalarial drug synthesis .

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